molecular formula C19H18F3N3O3 B2686932 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1787879-81-5

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No. B2686932
CAS RN: 1787879-81-5
M. Wt: 393.366
InChI Key: ZQUGQYAOYQLCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
The exact mass of the compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Applications

A study on imidazotetrazines highlighted a novel compound with curative activity against L-1210 and P388 leukemia, showcasing potential as a broad-spectrum antitumor agent. This compound, related structurally to the query chemical, acts as a prodrug for MCTIC, demonstrating the relevance of such structures in cancer therapy (Stevens et al., 1984). Further, novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and found to exhibit antimicrobial and antitubercular activities, suggesting the utility of similar compounds in treating infectious diseases (Ilango & Arunkumar, 2011).

Chemical Synthesis and Modification

The diversity in chemical synthesis and modification of azetidine-based compounds extends their application scope. For instance, ring-expansion reactions of epoxy amides and enamides have been used to produce functionalized azetidines among other products, indicating the versatility of such compounds in organic synthesis (Suraj & Swamy, 2022). Additionally, the preparation of 3-oxo- and 3-ethylideneazetidine derivatives has been explored, hinting at their potential for constructing more complex molecules (Bauman & Duthaler, 1988).

Biological Activity

Compounds structurally similar to the query chemical have shown a wide range of biological activities. 7-Azetidinylquinolones, for example, were synthesized and found to have significant antibacterial properties, emphasizing the potential of azetidine derivatives as antibacterial agents (Frigola et al., 1995). Moreover, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized as anti-inflammatory and analgesic agents, showcasing the therapeutic potential of azetidine-based compounds (Abu‐Hashem et al., 2020).

properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-3-4-8-15(14)23-18(28)24-9-11(10-24)25-16(26)12-5-1-2-6-13(12)17(25)27/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUGQYAOYQLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

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